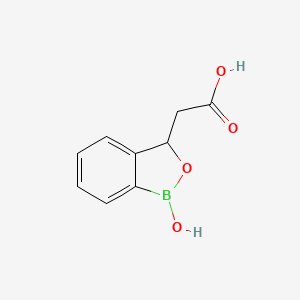

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

Overview

Description

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid is a member of the class of benzoxaboroles . It is a compound where the hydrogen attached to the boron atom is replaced by a hydroxy group .

Synthesis Analysis

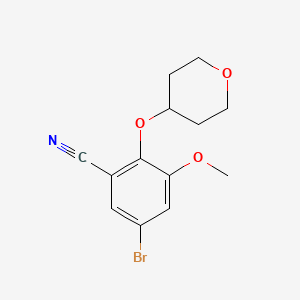

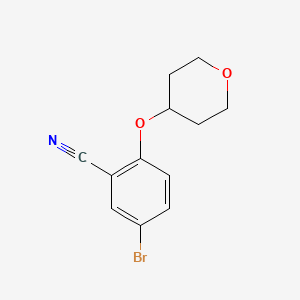

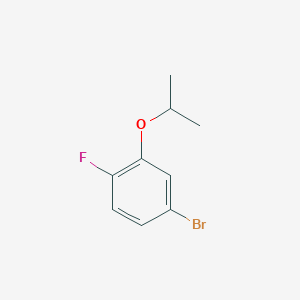

The synthesis of this compound involves a one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile for preparing (4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole) and pharmaceutically acceptable salts thereof in high yield and high purity .Molecular Structure Analysis

The molecular formula of this compound is C9H9BO4, and it has a molecular weight of 191.98 g/mol .Chemical Reactions Analysis

The boron atom in this compound possesses specific properties, owing to its unique electronic structure. High Lewis acidity of the boron atom, the presence of the vacant p orbital and neutron induced nuclear fission form the basis for the development of boron-based hydrolytic enzyme inhibitors, chemosensors and agents for boron neutron capture therapy .Scientific Research Applications

Chemical Structure and Reactivity

Research on 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid and related benzoxaborole compounds reveals significant insights into their chemical structure and reactivity. Studies have shown that benzoxaboroles like this compound often exhibit receptor activity toward sugars in aqueous solutions. Their binding energy and electronic structure have been explored using spectroscopic methods and computational approaches, such as Density Functional Theory (DFT) calculations and Car–Parrinello molecular dynamics investigations (Jezierska et al., 2010).

Synthesis and Derivatization

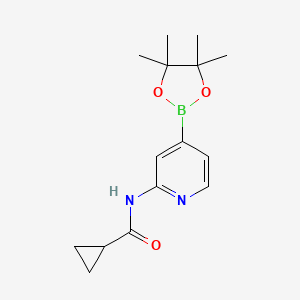

The synthesis of novel benzoxaborole scaffolds, including variants of this compound, has been achieved through various methods. One study describes the synthesis of a pyrrolo-benzoxaborole derivative with significant yields, demonstrating the versatility of this chemical structure in organic synthesis (Wu et al., 2011).

Crystal Structure Analysis

In the field of crystallography, extensive characterization of benzoxaboroles in the solid state has been conducted. Research has focused on understanding the intermolecular interactions and crystal structures of benzoxaborole phases, which is critical for the development of new applications, including drug development (Sene et al., 2014).

Isotopic Labeling and Drug Development

Studies have also explored the synthesis of isotopically labeled benzoxaboroles for use in preclinical and drug development studies. These labeled compounds are essential for understanding the metabolism and pharmacokinetics of potential therapeutic agents (Baker et al., 2007).

properties

IUPAC Name |

2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8,13H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBJWSMUEYQHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)